9-Mesityl-10-methylacridinium tetrafluoroborate

Catalog No.
S925565
CAS No.
1442433-71-7
M.F
C23H22BF4N
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mesityl-10-methylacridinium tetrafluoroborate

CAS Number

1442433-71-7

Product Name

9-Mesityl-10-methylacridinium tetrafluoroborate

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate

Molecular Formula

C23H22BF4N

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1

InChI Key

KKMWMXQQOIIJIZ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C

Synonyms

9-mesityl-10-methylacridinium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C

The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Mesityl-10-methylacridinium tetrafluoroborate is a well-established, metal-free organic photoredox catalyst valued for its strong oxidizing power in the excited state. Its core structure features a sterically hindered mesityl group at the 9-position, which is critical for creating a long-lived charge-separated state upon photoexcitation, enhancing its catalytic efficacy. The tetrafluoroborate (BF4-) counter-ion is a key procurement feature, typically conferring better solubility in common organic solvents and improved handling characteristics compared to other salt forms, such as perchlorates. This combination of electronic properties and physical form makes it a frequent choice for a range of synthetic transformations, including C-H functionalizations and atom-transfer reactions.

Substituting 9-Mesityl-10-methylacridinium tetrafluoroborate with analogs is often counterproductive. Using the perchlorate salt, for instance, introduces handling risks and may alter solubility profiles, complicating process integration. Replacing the sterically bulky mesityl group with a smaller substituent like phenyl or removing it entirely eliminates the crucial donor-acceptor structure that enables the long-lived, highly oxidizing excited state, leading to drastically reduced catalytic efficiency. Even seemingly minor changes, such as modifying substituents on the mesityl ring, can significantly alter the catalyst's redox potentials, shifting its reactivity window and making it unsuitable for established protocols. Therefore, for applications optimized with this specific catalyst, substitution creates a high risk of failed reactions, lower yields, and unpredictable outcomes, negating any potential cost savings from using a non-specified analog.

Superior Oxidizing Power Over Classic Iridium and Ruthenium Photocatalysts

The ground-state oxidation potential of 9-Mesityl-10-methylacridinium exceeds +2.0 V vs SCE. This provides significantly greater oxidizing strength compared to common transition-metal photocatalysts like ruthenium and iridium polypyridyl complexes, which typically operate in the +1.0 to +1.5 V range.

Evidence DimensionGround-State Oxidation Potential (vs SCE)
Target Compound Data> +2.0 V
Comparator Or BaselineTypical Ru/Ir polypyridyl complexes: +1.0 to +1.5 V
Quantified DifferenceAt least 500 mV higher oxidizing potential
ConditionsMeasured in acetonitrile vs. Saturated Calomel Electrode (SCE).

This enables the activation of a wider range of challenging substrates and C-H bonds that are inaccessible to standard metal-based photocatalysts.

Enhanced Electrochemical Stability and Reactivity Window vs. Less Hindered Analogs

The one-electron reduction potential of 9-Mesityl-10-methylacridinium (Acr+-Mes) is -0.57 V vs SCE. This is slightly more negative than less sterically hindered analogs like 9-(2,6-dimethylphenyl)-10-methylacridinium (Acr+-Xyl), which has a reduction potential of -0.55 V vs SCE. This subtle difference, combined with its high oxidation potential, defines a broad and effective electrochemical window for catalysis.

Evidence DimensionOne-Electron Reduction Potential (Ered vs SCE)
Target Compound Data-0.57 V
Comparator Or Baseline9-(2,6-dimethylphenyl)-10-methylacridinium (Acr+-Xyl): -0.55 V
Quantified Difference20 mV more negative reduction potential
ConditionsCyclic voltammetry in deaerated acetonitrile.

A more negative reduction potential enhances the catalyst's reducing ability in its radical form, broadening the scope of compatible reductive transformations in a catalytic cycle.

Tetrafluoroborate Counter-Ion Improves Solubility and Process Handling

The tetrafluoroborate (BF4-) salt form generally provides good solubility in a range of polar organic solvents commonly used in synthesis. This contrasts with other salts, such as perchlorates (ClO4-), which can have lower solubility or present safety concerns, and other halides that might be incompatible with certain reaction chemistries. The low charge density and steric blocking of the BF4- anion reduces ion-pairing, contributing to its favorable solubility characteristics.

Evidence DimensionSolubility and Handling
Target Compound DataGood solubility in polar organic solvents
Comparator Or BaselinePerchlorate (ClO4-) salts: Often lower solubility, potential explosion hazard. Potassium perchlorate is notably poorly soluble (~17 g/L).
Quantified DifferenceNot directly quantified, but BF4- is widely selected for its process-friendly properties.
ConditionsGeneral organic synthesis solvents (e.g., acetonitrile, dichloromethane).

Improved solubility simplifies reaction setup, allows for higher concentrations, improves reproducibility, and avoids the safety protocols required for potentially explosive perchlorate salts.

Oxidative C-H Functionalization of Electron-Rich and Challenging Arenes

The exceptionally high oxidation potential (> +2.0 V vs SCE) makes this catalyst the right choice for activating substrates that are resistant to oxidation by common iridium or ruthenium catalysts. This is particularly relevant for direct C-H functionalization or dehydrogenative coupling reactions involving less-activated aromatic or heteroaromatic compounds.

Anti-Markovnikov Hydrofunctionalization of Alkenes

This compound is a documented catalyst for anti-Markovnikov additions of nucleophiles, such as carboxylic acids and amines, to alkenes. Its strong oxidizing power and ability to facilitate single-electron transfer (SET) pathways enables regioselectivity that is opposite to traditional ionic mechanisms, providing a valuable tool for complex molecule synthesis.

Metal-Free Aerobic Oxidation and Oxygenation Reactions

As a robust organic catalyst, it can be used to drive aerobic oxidations, using molecular oxygen as the terminal oxidant. This provides a greener, metal-free alternative for reactions like the selective bromination of aromatic hydrocarbons (in the presence of HBr) or the oxygenation of toluene derivatives, avoiding the cost and toxicity of heavy metal catalysts.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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